4-Hexyl-2,5-dioxoimidazolidine-4-carboxylic acid
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Overview
Description
4-Hexyl-2,5-dioxoimidazolidine-4-carboxylic acid is a chemical compound with the molecular formula C10H16N2O4 and a molecular weight of 228.245 g/mol . This compound belongs to the class of imidazolidine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexyl-2,5-dioxoimidazolidine-4-carboxylic acid typically involves the cyclization of amido-nitriles under mild reaction conditions. One such method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are optimized to include a variety of functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods while ensuring the reaction conditions are controlled to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Hexyl-2,5-dioxoimidazolidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Hexyl-2,5-dioxoimidazolidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hexyl-2,5-dioxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Hexylresorcinol: Known for its antimicrobial and antiseptic properties.
Imidazole Derivatives: These compounds share a similar core structure and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness: 4-Hexyl-2,5-dioxoimidazolidine-4-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
6630-47-3 |
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Molecular Formula |
C10H16N2O4 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
4-hexyl-2,5-dioxoimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C10H16N2O4/c1-2-3-4-5-6-10(8(14)15)7(13)11-9(16)12-10/h2-6H2,1H3,(H,14,15)(H2,11,12,13,16) |
InChI Key |
VNDKSUVIEHJJEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C(=O)NC(=O)N1)C(=O)O |
Origin of Product |
United States |
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